

# 1,2-Dibromo-1,1,2-trifluoroethane spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 1,2-Dibromo-1,1,2-trifluoroethane

Cat. No.: B1585085

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## Spectroscopic Data Analysis of 1,2-Dibromo-1,1,2-trifluoroethane

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,2-Dibromo-1,1,2-trifluoroethane** (CAS No. 354-04-1). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for the structural elucidation, identification, and quality control of this compound.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule. For **1,2-Dibromo-1,1,2-trifluoroethane** (C<sub>2</sub>HBr<sub>2</sub>F<sub>3</sub>), analysis of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra provides a complete picture of its atomic connectivity and environment.

#### **Data Presentation**

The following table summarizes the observed and expected NMR spectral data for **1,2-Dibromo-1,1,2-trifluoroethane**.



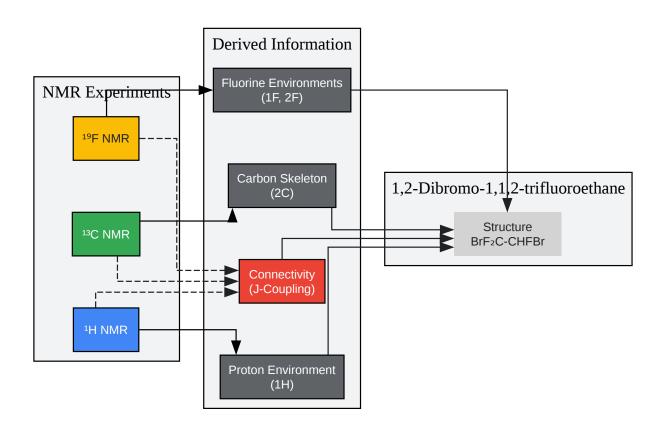
Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
<sup>1</sup> H	6.553[1]	Doublet of Triplets (dt)	-CHFBr-
13C	Data not available	Doublet of Triplets (dt)	-CHFBr-
Data not available	Triplet of Doublets (td)	-CF₂Br-	
<sup>19</sup> F	Data not available	Doublet of Doublets (dd)	-F2CBr-
Data not available	Doublet of Quartets (dq)	-CHFBr-	

Note: Specific chemical shift values for <sup>13</sup>C and <sup>19</sup>F are not readily available in public databases and should be determined experimentally. The expected multiplicities are based on predicted spin-spin coupling.

#### **Logical Relationship of NMR Data**

The diagram below illustrates how different NMR experiments contribute to the structural elucidation of the molecule.





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Caption: Logical flow from NMR experiments to structural information.

### **Experimental Protocol: NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 10-20 mg of **1,2-Dibromo-1,1,2-trifluoroethane** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm for <sup>1</sup>H NMR).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
  - Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F spectra at room temperature.
  - For ¹H, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.



- For <sup>13</sup>C, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlet peaks for each carbon environment, or a coupled experiment to observe C-F splitting.
- For <sup>19</sup>F, use a standard pulse sequence, referencing the spectrum to an appropriate standard like CFCl<sub>3</sub>.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of nuclei.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

#### **Data Presentation**

The table below lists the key IR absorption bands for identifying the functional groups in **1,2-Dibromo-1,1,2-trifluoroethane**.

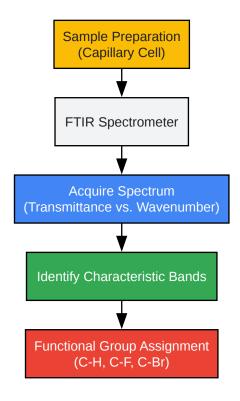
Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Assignment
~2980 - 3000	Medium	C-H Stretch	-CHFBr-
~1100 - 1350	Strong	C-F Stretch	C-F bonds
~550 - 750	Strong	C-Br Stretch	C-Br bonds

Note: These are typical ranges. The exact peak positions can be found on the experimental spectrum.

## **Experimental Workflow: IR Spectroscopy**

The following diagram outlines the typical workflow for obtaining and interpreting an IR spectrum.





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Caption: Standard workflow for FTIR analysis.

#### **Experimental Protocol: IR Spectroscopy**

- Sample Preparation: As a liquid, the spectrum can be obtained using the neat liquid. Place a small drop of **1,2-Dibromo-1,1,2-trifluoroethane** between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[2]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Background Scan: Perform a background scan with the empty salt plates to record the spectrum of atmospheric CO<sub>2</sub> and H<sub>2</sub>O, which will be subtracted from the sample spectrum.
- Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The instrument software automatically subtracts the background spectrum and converts the interferogram into a spectrum of transmittance or absorbance versus



wavenumber (cm<sup>-1</sup>).

## **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern provides further structural information.

#### **Data Presentation**

The electron ionization (EI) mass spectrum of **1,2-Dibromo-1,1,2-trifluoroethane** will show a characteristic pattern due to the presence of two bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br).[3]

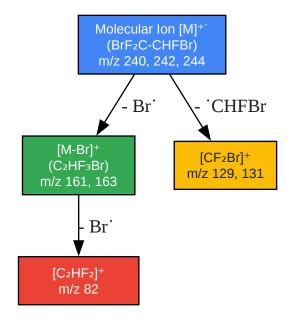
m/z (Mass/Charge)	Relative Intensity	Proposed Fragment	Notes
240 / 242 / 244	Low	[C2HBr2F3]+	Molecular ion (M+) peak cluster.
161 / 163	High	[C₂HBrF₃]+	Loss of one Br atom, [M-Br]+.
129 / 131	Medium	[CF₂Br] <sup>+</sup>	Fragmentation of the C-C bond.
82	Medium	[C <sub>2</sub> HF <sub>2</sub> ] <sup>+</sup>	Loss of two Br atoms.
69	High	[CF₃] <sup>+</sup>	Common fragment in fluorinated compounds.

Note: The relative intensities are approximate. The isotopic pattern for two bromine atoms will show peaks with a relative intensity ratio of approximately 1:2:1.

#### **Fragmentation Pathway**

This diagram illustrates the primary fragmentation pathways for **1,2-Dibromo-1,1,2-trifluoroethane** under electron ionization.





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Caption: Electron ionization fragmentation of the target molecule.

#### **Experimental Protocol: Mass Spectrometry**

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.[2]
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
  or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The
  fragmentation pattern is analyzed to confirm the structure, and the molecular ion peak
  confirms the molecular weight.



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